3-(Bromomethyl)adamantane-1-carboxylic acid
Overview
Description
3-(Bromomethyl)adamantane-1-carboxylic acid is an organic compound with the molecular formula C11H15BrO2. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. This compound is notable for its unique adamantane framework, which imparts significant stability and rigidity, making it an interesting subject for various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)adamantane-1-carboxylic acid typically involves the bromination of adamantane derivatives. One common method includes the bromination of 1-adamantane carboxylic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process involves careful control of temperature, reaction time, and reagent concentrations to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)adamantane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Scientific Research Applications
3-(Bromomethyl)adamantane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its rigid structure.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)adamantane-1-carboxylic acid involves its ability to undergo substitution reactions, which allows it to interact with various molecular targets. The rigid adamantane framework provides a stable platform for these interactions, making it a valuable compound in the design of drugs and other bioactive molecules. The bromine atom can be replaced by other functional groups, enabling the compound to participate in a wide range of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Adamantanecarboxylic acid: Similar in structure but lacks the bromomethyl group.
3-Hydroxyadamantane-1-carboxylic acid: Contains a hydroxyl group instead of a bromomethyl group.
1-Bromoadamantane: Similar but lacks the carboxylic acid group.
Uniqueness
3-(Bromomethyl)adamantane-1-carboxylic acid is unique due to the presence of both the bromomethyl and carboxylic acid functional groups. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Properties
IUPAC Name |
3-(bromomethyl)adamantane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c13-7-11-2-8-1-9(3-11)5-12(4-8,6-11)10(14)15/h8-9H,1-7H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQIKWVDOVKLTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389072, DTXSID701188430 | |
Record name | STK366107 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Bromomethyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701188430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1822-26-0, 27983-08-0 | |
Record name | 3-(Bromomethyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1822-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | STK366107 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Bromomethyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701188430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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